molecular formula C14H22N2O B7916187 2-(1-Benzyl-piperidin-3-yloxy)-ethylamine

2-(1-Benzyl-piperidin-3-yloxy)-ethylamine

Cat. No.: B7916187
M. Wt: 234.34 g/mol
InChI Key: WDWMGBAELVWZKR-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-3-yloxy)-ethylamine is a chemical compound with the molecular formula C14H21NO2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-3-yloxy)-ethylamine typically involves the reaction of 1-benzylpiperidine with an appropriate ethylating agent. One common method is the reaction of 1-benzylpiperidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-3-yloxy)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(1-Benzyl-piperidin-3-yloxy)-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-3-yloxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-piperidin-3-yloxy)-ethanol
  • (1-Benzyl-piperidin-3-yloxy)-acetic acid
  • 4-Benzyloxyaniline Analogues

Uniqueness

2-(1-Benzyl-piperidin-3-yloxy)-ethylamine is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity

Properties

IUPAC Name

2-(1-benzylpiperidin-3-yl)oxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-8-10-17-14-7-4-9-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMGBAELVWZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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